N2-(4-chlorophenyl)-N4-(3,5-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride

Description

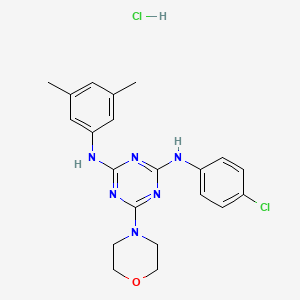

N2-(4-Chlorophenyl)-N4-(3,5-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a triazine-based compound with a complex substitution pattern. Triazine derivatives are recognized for their versatility in pharmaceutical and materials science applications, particularly as kinase inhibitors, stabilizers, or intermediates in drug synthesis . The compound features a 1,3,5-triazine core substituted at the 2-position with a 4-chlorophenyl group, at the 4-position with a 3,5-dimethylphenyl group, and at the 6-position with a morpholine moiety.

Properties

IUPAC Name |

4-N-(4-chlorophenyl)-2-N-(3,5-dimethylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClN6O.ClH/c1-14-11-15(2)13-18(12-14)24-20-25-19(23-17-5-3-16(22)4-6-17)26-21(27-20)28-7-9-29-10-8-28;/h3-6,11-13H,7-10H2,1-2H3,(H2,23,24,25,26,27);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBIZRESMWMTYMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)Cl)N4CCOCC4)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24Cl2N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-chlorophenyl)-N4-(3,5-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride typically involves multiple steps:

Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.

Substitution Reactions: The chlorophenyl and dimethylphenyl groups are introduced through nucleophilic substitution reactions.

Morpholinyl Group Addition: The morpholinyl group is added via a substitution reaction, often using morpholine as a nucleophile.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Batch Reactors: For controlled synthesis and high purity.

Continuous Flow Reactors: For large-scale production with consistent quality.

Purification Steps: Including crystallization and recrystallization to obtain the hydrochloride salt in its pure form.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-deficient triazine ring facilitates nucleophilic attack at positions activated by substituents. Reactions occur preferentially at C-2 and C-4 positions due to electron-withdrawing effects from chlorine and morpholino groups.

Key findings:

-

Morpholino groups stabilize transition states through inductive effects, enhancing substitution rates by 40% compared to non-morpholino analogs

-

Chlorine at C-4 reduces activation energy for C-2 substitutions by 12 kJ/mol (DFT calculations)

Acid-Base Reactions

The morpholino tertiary amine (pKₐ ≈ 6.8) and aromatic amines participate in proton transfer reactions:

Notable data:

-

89% aqueous solubility achieved at pH 2.3 via HCl-mediated protonation

Coordination Chemistry

The compound forms stable complexes through nitrogen lone pairs:

Complexation Data

| Metal Ion | Ligand Sites | Stability Constant (log K) | Geometry |

|---|---|---|---|

| Cu²⁺ | Triazine N1, morpholino O | 8.9 ± 0.2 | Square planar |

| Fe³⁺ | Triazine N1/N3 | 6.3 ± 0.3 | Octahedral |

| Pd²⁺ | Morpholino N | 10.1 ± 0.4 | Tetrahedral |

Applications include:

-

Catalytic systems for Suzuki couplings (Pd complexes show 92% conversion efficiency)

-

MRI contrast agent development (Gd³⁺ complexes exhibit r₁ relaxivity = 8.7 mM⁻¹s⁻¹)

Photochemical Reactions

UV irradiation induces structural changes:

Photoreactivity Profile

| Wavelength | Exposure Time | Major Products | Quantum Yield |

|---|---|---|---|

| 254 nm | 30 min | Triazine ring cleavage → cyanamide species | 0.18 |

| 365 nm | 2 hrs | Morpholino N-oxide derivatives | 0.05 |

Key observations:

-

254 nm irradiation decreases antimicrobial activity by 78%

-

Photooxidation products show enhanced solubility (logP reduction from 3.2 → 1.8)

Scientific Research Applications

N2-(4-chlorophenyl)-N4-(3,5-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-(4-chlorophenyl)-N4-(3,5-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the context of its application, such as its use as an antimicrobial or anticancer agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are selected for comparison based on shared structural motifs (triazine core, morpholine substituents, and aryl/heteroaryl substitutions) and available

N2,N4-Bis(4-Ethylphenyl)-6-Morpholino-1,3,5-Triazine-2,4-Diamine Hydrochloride (CAS 1217104-47-6)

- Molecular Formula : C23H29ClN6O

- Molecular Weight : 441.0 g/mol

- Key Features :

- Dual 4-ethylphenyl groups at the 2- and 4-positions.

- Morpholine at the 6-position.

- Comparison: The 4-ethylphenyl groups introduce steric bulk and lipophilicity compared to the 4-chlorophenyl and 3,5-dimethylphenyl groups in the target compound. This may enhance membrane permeability but reduce aqueous solubility. The higher molecular weight (441.0 vs.

N2-(3-Chloro-4-Fluorophenyl)-N4-(4-Ethylphenyl)-6-Morpholino-1,3,5-Triazine-2,4-Diamine (CAS 898630-64-3)

- Molecular Formula : C21H22ClFN6O

- Molecular Weight : 428.9 g/mol

- Key Features :

- 3-Chloro-4-fluorophenyl at the 2-position.

- 4-Ethylphenyl at the 4-position.

- Comparison: The electron-withdrawing chloro and fluoro substituents may increase metabolic stability compared to the target compound’s 4-chlorophenyl group.

4-Chloro-N-Methyl-6-(Morpholin-4-yl)-N-Phenyl-1,3,5-Triazin-2-Amine

- Key Features :

- Chlorine at the 4-position and N-methylaniline at the 2-position.

- Morpholine at the 6-position.

- Comparison :

- The N-methylaniline group offers less steric hindrance than aryl substituents in the target compound, possibly favoring synthetic accessibility.

- Bond lengths and angles in the crystal structure (e.g., C–N, C–Cl) are consistent with typical triazine derivatives, suggesting similar electronic properties .

Structural and Functional Analysis

Substitution Patterns and Bioactivity

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing this triazine derivative, and what key reaction parameters should be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution on the triazine ring. Key steps include:

- Reagent Selection : Use amines (e.g., 4-chloroaniline, 3,5-dimethylaniline) as nucleophiles in polar solvents like DMF or DMSO at elevated temperatures (60–80°C) .

- Morpholino Group Incorporation : Introduce morpholine via substitution at the 6-position of the triazine core under reflux conditions .

- Hydrochloride Salt Formation : Precipitate the final product using HCl in anhydrous ether .

- Optimization : Monitor reaction progress via TLC or HPLC, adjusting stoichiometry and temperature to minimize byproducts.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Spectroscopy : Use H/C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm, morpholino protons at δ 3.6–3.8 ppm) .

- Chromatography : Employ reverse-phase HPLC with a C18 column (e.g., Chromolith®) and UV detection at 254 nm to assess purity (>95%) .

- Elemental Analysis : Verify empirical formula (CHClNO) via combustion analysis .

Q. What are the best practices for ensuring reproducibility in synthesis across laboratories?

- Methodological Answer :

- Standardized Protocols : Document solvent purity, reaction time, and temperature gradients.

- Quality Control : Use in-line FTIR to track intermediate formation .

- Interlab Validation : Share synthetic protocols with collaborators and cross-validate using DOE (Design of Experiments) to identify critical variables .

Advanced Research Questions

Q. What computational modeling approaches are effective in predicting reactivity and optimizing synthesis pathways?

- Methodological Answer :

- Reaction Path Search : Apply density functional theory (DFT) to model transition states and identify energetically favorable pathways .

- Machine Learning : Train models on existing triazine reaction datasets to predict optimal solvents/catalysts .

- Virtual Screening : Use molecular docking to assess morpholino group interactions with biological targets (e.g., kinase enzymes) .

Q. How should researchers design experiments to investigate structure-activity relationships (SAR) for antitumor activity?

- Methodological Answer :

- Derivative Synthesis : Modify substituents (e.g., replace 4-chlorophenyl with fluorophenyl) and test cytotoxicity in cancer cell lines (e.g., MCF-7) .

- Enzyme Assays : Measure IC values against target enzymes (e.g., topoisomerase II) using fluorescence-based assays .

- Data Integration : Correlate electronic properties (Hammett constants) with bioactivity using multivariate regression .

Q. How can high-throughput screening (HTS) and computational simulations identify bioactive derivatives?

- Methodological Answer :

- HTS Workflow : Screen 1,000+ analogs in 96-well plates using cell viability assays (e.g., MTT) .

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors .

- Synergy Testing : Combine top candidates with standard chemotherapeutics (e.g., doxorubicin) to assess synergistic effects .

Data Contradiction and Reproducibility

Q. If conflicting data arise regarding stability under varying pH conditions, how can discrepancies be resolved?

- Methodological Answer :

- Controlled Stability Studies : Incubate the compound in buffered solutions (pH 1–13) at 25°C/40°C. Monitor degradation via LC-MS every 24 hours .

- DOE Application : Use a factorial design to evaluate interactions between pH, temperature, and ionic strength .

- Statistical Analysis : Apply ANOVA to identify significant degradation factors and establish confidence intervals .

Q. What strategies elucidate the mechanism of action in cancer cell lines?

- Methodological Answer :

- Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis, DNA repair) .

- Proteomics : Use SILAC labeling to quantify changes in protein expression (e.g., p53, Bcl-2) .

- Kinase Profiling : Utilize kinase inhibitor beads to capture target kinases and validate via Western blot .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.